Cas no 52279-13-7 ((4aR,5S,8aS)-3,4a,5-trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-8a(4aH)-ol)
![(4aR,5S,8aS)-3,4a,5-trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-8a(4aH)-ol structure](https://www.kuujia.com/scimg/cas/52279-13-7x300.png)
52279-13-7 structure
Product Name:(4aR,5S,8aS)-3,4a,5-trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-8a(4aH)-ol
CAS No:52279-13-7
Molecular Formula:C15H22O2
Molecular Weight:234.33398
CID:1576960
PubChem ID:442401
(4aR,5S,8aS)-3,4a,5-trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-8a(4aH)-ol Properties
Names and Identifiers
-
- (4aR,5S,8aS)-3,4a,5-trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-8a(4aH)-ol
- (4aR,5S,8aS)-3,4a,5-trimethyl-4,5,6,7,8,9-hexahydrobenzo[f][1]benzofuran-8a-ol
- (8aS)-3,4aβ,5β-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-8aβ(9H)-ol
- 3,4a,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-8a(4aH)-ol
- (4AR,5S,8AS)-3,4A,5-TRIMETHYL-4,5,6,7,8,9-HEXAHYDROBENZO(F)(1)BENZOFURAN-8A-OL
- DTXSID60966653
- AC1L9CQZ
- Q27108405
- (4AR,5S,8AS)-4,5,6,7,8,9-HEXAHYDRO-3,4A,5-TRIMETHYLNAPHTHO(2,3-B)FURAN-8A(4AH)-OL
- NAPHTHO(2,3-B)FURAN-8A(4AH)-OL, 4,5,6,7,8,9-HEXAHYDRO-3,4A,5-TRIMETHYL-, (4AR,5S,8AS)-
- MW7Y6S8XRH
- 52279-13-7
- Naphtho(2,3-b)furan-8a(4aH)-ol, 4,5,6,7,8,9-hexahydro-3,4a,5-trimethyl-, (4aR-(4aalpha,5alpha,8aalpha))-
- CHEBI:9477
- (4aR,5S,8aS)-3,4a,5-trimethyl-4,5,6,7,8,9-hexahydrobenzo[f]benzofuran-8a-ol
- UNII-MW7Y6S8XRH
- Tetradymol
- C09739
-
- InChIKey: YGPYHQDJFQOKLN-GLQYFDAESA-N
- Inchi: InChI=1S/C15H22O2/c1-10-9-17-13-8-15(16)6-4-5-11(2)14(15,3)7-12(10)13/h9,11,16H,4-8H2,1-3H3/t11-,14+,15-/m0/s1
- SMILES: CC1CCCC2(C1(CC3=C(C2)OC=C3C)C)O
Computed Properties
- Exact Mass: 234.16206
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 0
- Monoisotopic Mass: 234.162
- Heavy Atom Count: 17
- Complexity: 316
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 3.4
- Topological Polar Surface Area: 33.4Ų
Experimental Properties
- PSA: 33.37
- Refractive Index: 1.543
- Boiling Point: 333.2°C at 760 mmHg
- Flash Point: 155.3°C
- Density: 1.096
(4aR,5S,8aS)-3,4a,5-trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-8a(4aH)-ol Related Literature
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Pedro Barrulas,Mafalda Costa,Marta Lores RSC Adv., 2022,12, 34414-34424
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Jinxia Huang Nanoscale, 2021,13, 18839-18864
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3. Contents
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Robert K. Andrews Org. Biomol. Chem., 2012,10, 5791-5794
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Bhawan Singh,Suman L. Jain,Praveen K. Khatri,Bir Sain Green Chem., 2009,11, 1941-1944
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Andrew Almond,Ian Cumpstey,Seth C. Enis,Eriks Kupce,Antony J. Fairbanks Org. Biomol. Chem., 2006,4, 2241-2246
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Alexander Yu. Kostyukovich,Andrey M. Tsedilin,Ekaterina D. Sushchenko,Dmitry B. Eremin,Alexey S. Kashin Inorg. Chem. Front., 2019,6, 482-492
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E. Rodríguez-Castellón,M. Algarra,E. Moretti Inorg. Chem. Front., 2021,8, 3491-3500
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Michèle Chevalier,Justinas Ceponkus,Claudine Crépin Phys. Chem. Chem. Phys., 2020,22, 6115-6121
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Sesquiterpenoids Eremophilane, 8,9-secoeremophilane and furoeremophilane sesquiterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Eremophilane, 8,9-secoeremophilane and furoeremophilane sesquiterpenoids
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